N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide
Description
N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring .
Properties
IUPAC Name |
N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-11-3-2-10(6-12(11)16-15-8)14-13(17)9-4-5-18-7-9/h2-7H,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJXJXACBSLDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide typically involves the formation of the indazole core followed by the introduction of the thiophene carboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent reactions introduce the thiophene moiety through various coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indazole or thiophene rings .
Scientific Research Applications
N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-2H-indazol-6-yl)thiophene-2-carboxamide
- N-(3-methyl-2H-indazol-6-yl)furan-3-carboxamide
- N-(3-methyl-2H-indazol-6-yl)pyrrole-3-carboxamide
Uniqueness
N-(3-methyl-2H-indazol-6-yl)thiophene-3-carboxamide is unique due to the specific combination of the indazole and thiophene moieties. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the thiophene ring, in particular, enhances its potential for various applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
